molecular formula C21H17F3N2O4S2 B2937439 2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951543-01-4

2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2937439
CAS RN: 951543-01-4
M. Wt: 482.49
InChI Key: BHXPHKUHDYZUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” has a molecular formula of C21H17F3N2O4S2 . It has an average mass of 482.496 Da and a monoisotopic mass of 482.058197 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H17F3N2O4S2 . Unfortunately, the specific structural details are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Syntheses of Fluorinated Compounds : A study highlighted the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, leading to high yields of fluorine-containing derivatives, including those similar to the mentioned compound (Ichikawa et al., 2006).
  • Fluorine Interactions in Crystal Structures : Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives revealed the significance of fluorine...oxygen interactions within the crystal structures, offering insights into the fluorine's role in molecular interactions (Grudova et al., 2020).

Applications in Scientific Research

  • Fluorophores for Zinc(II) Detection : The development of zinc(II) specific fluorophores, including similar sulfonamide derivatives, has been crucial for studying intracellular zinc, indicating the potential application of such compounds in bioimaging and diagnostics (Kimber et al., 2001).
  • Inhibitors for Enzyme Activity : Sulfonamide derivatives have been explored for their inhibitory effects on various enzymes, demonstrating the compound's potential utility in therapeutic applications and drug design. This includes studies on acetylcholinesterase and carbonic anhydrase enzyme inhibition, showing significant activity at the nanomolar level (Yamali et al., 2020).

Chemical Behavior and Interactions

  • Electrophilic Fluorination : Investigations into N-F fluorinating agents, including sulfonamide derivatives, have provided valuable insights into their reactivity and applications in introducing fluorine into organic molecules, which is essential for developing new pharmaceuticals and agrochemicals (Umemoto et al., 2021).

properties

IUPAC Name

2,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S2/c22-15-4-8-18(9-5-15)32(29,30)26-11-1-2-14-3-7-17(13-20(14)26)25-31(27,28)21-10-6-16(23)12-19(21)24/h3-10,12-13,25H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXPHKUHDYZUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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